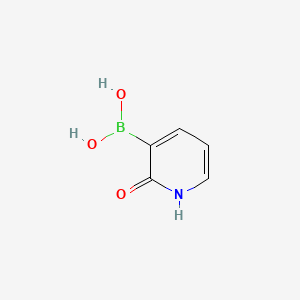

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(2-oxo-1H-pyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZIGOHMFYRHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CNC1=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717034 | |

| Record name | (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951655-49-5 | |

| Record name | (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 951655-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Miyaura Borylation of 3-Bromo-2-pyridone

The most widely employed method involves Miyaura borylation of 3-bromo-2-pyridone using palladium catalysis. This two-step process begins with the synthesis of the boronic ester, followed by acidic hydrolysis to yield the boronic acid.

Reaction Scheme:

-

Borylation:

-

Hydrolysis:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C, 12 h |

| Yield (boronic ester) | 78% |

| Hydrolysis Conditions | 1 M HCl, RT, 2 h |

| Final Yield | 85% (after recrystallization) |

This method, adapted from analogous boronic acid syntheses, achieves high purity (>97%) as confirmed by HPLC. Key challenges include minimizing protodeboronation during hydrolysis, addressed by maintaining pH >5 during workup.

Directed Ortho-Metalation (DoM)

Directed metalation leverages the pyridone’s carbonyl group as a directing group for lithiation, followed by boronation.

Procedure:

-

Lithiation:

-

Boronation:

Critical Parameters:

-

Base: Lithium diisopropylamide (LDA, 1.1 equiv)

-

Quenching: Trimethyl borate (2 equiv) at -78°C

-

Workup: Acidic hydrolysis (HCl, 0°C)

This route avoids palladium costs but requires stringent temperature control to prevent side reactions.

Alternative Methods

Suzuki Coupling of Preformed Boronic Esters:

Example: Reaction of 3-bromo-2-pyridone with bis(neopentyl glycolato)diboron (B₂(Nep)₂) under Pd(OAc)₂/XPhos catalysis yields the boronic ester, hydrolyzed to the acid.

| Condition | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Solvent | THF |

| Temperature | 60°C, 8 h |

| Yield | 72% |

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective catalysts and continuous flow systems. A representative pilot-scale process includes:

-

Catalyst Recycling: Pd immobilized on magnetic nanoparticles reduces metal leaching.

-

Solvent Recovery: Distillation reclaims >90% of 1,4-dioxane.

-

Crystallization: Ethanol/water (3:1) affords 95% recovery at 4°C.

Economic Analysis:

| Parameter | Miyaura Route | DoM Route |

|---|---|---|

| Pd Consumption | 0.5 kg/ton | N/A |

| Energy Cost | $12,000/ton | $18,000/ton |

| Waste Generated | 8 kg/ton | 15 kg/ton |

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 7.89 (d, J=7.8 Hz, 1H), 6.41 (d, J=7.8 Hz, 1H), 6.12 (s, 2H, B-OH).

Purity Assessment:

Challenges and Stability Insights

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reactants used.

Scientific Research Applications

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and receptors. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction is often mediated through the formation of boronate esters or boronate complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The reactivity and applications of (2-oxo-1,2-dihydropyridin-3-yl)boronic acid are influenced by its substituents. Key structural analogues include:

Key Observations :

- This increases its reactivity in aqueous Suzuki couplings .

- Steric Hindrance : Methyl groups at the 1- or 6-position (as in analogues) introduce steric bulk, which may reduce reaction rates in cross-couplings but improve selectivity in directed C–H functionalization .

- Substituent Diversity : Fluorine and methoxy groups in analogues like 5-fluoro-2-methoxy-3-pyridine boronic acid enhance meta-directing capabilities in aromatic systems, a property less explored in the parent compound .

Physicochemical and Reactivity Comparison

Table 1: Comparative Physicochemical Properties

| Property | This compound | 1-Methyl Analogue | 5-Fluoro-2-methoxy Analogue |

|---|---|---|---|

| pKa (estimated) | ~8.5 | ~8.7 | ~7.8 |

| Binding Affinity (Diols) | Moderate | Lower | Higher |

| Solubility | Moderate in polar solvents | Similar | Higher in organic solvents |

Notes:

- The lower estimated pKa of the parent compound compared to its 1-methyl derivative suggests stronger Lewis acidity, favoring faster complexation with diols (e.g., in glucose sensing) .

- The 5-fluoro-2-methoxy analogue’s higher diol affinity is attributed to synergistic electron-withdrawing effects, making it suitable for physiological applications .

Biological Activity

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in many biochemical interactions, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as phosphodiesterases (PDEs), which play a key role in cyclic nucleotide signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous cellular processes .

- Receptor Modulation : The compound can interact with G-protein coupled receptors (GPCRs), influencing immune responses and potentially modulating tumor microenvironments .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

1. Antitumor Activity

Research indicates that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been investigated as a dual inhibitor targeting EZH2 and HSP90, leading to significant cell growth inhibition in glioblastoma models .

2. Antimicrobial Properties

The compound has shown moderate antibacterial activity against various strains. Its structural analogs have been evaluated for their efficacy against opportunistic infections in HIV patients, demonstrating potential as a novel antibacterial agent .

3. Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects by modulating intracellular signaling pathways involved in neuronal plasticity. This could be beneficial in treating cognitive disorders and enhancing synaptic transmission .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated significant inhibition of tumor growth in xenograft models | Cancer therapy |

| Study B | Showed antibacterial activity against resistant strains | Antimicrobial treatment |

| Study C | Indicated neuroprotective effects in animal models of cognitive decline | Treatment for neurodegenerative diseases |

Q & A

Basic: What are the recommended synthetic methodologies for (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid?

Synthesis typically involves multistep organic reactions, often starting with functionalized pyridine precursors. A common approach is the Suzuki-Miyaura coupling, where a halogenated dihydropyridinone intermediate reacts with a boronic acid pinacol ester under palladium catalysis. For example, sodium cyanoborohydride and acetic acid in DMF under inert atmosphere have been used to reduce intermediates while preserving the boronic acid moiety . Challenges include avoiding boroxine formation (cyclic trimerization) during purification, which can be mitigated by derivatizing the boronic acid to esters (e.g., pinacol esters) .

Basic: How can researchers characterize the purity and structure of this compound?

- Mass Spectrometry (MS): MALDI-MS is effective but requires derivatization (e.g., with diols) to prevent dehydration/boroxine interference. For example, cyclization with 2,3-butanedione stabilizes the boronic acid for accurate mass analysis .

- Nuclear Magnetic Resonance (NMR): B NMR (δ ~30 ppm for boronic acids) and H/C NMR confirm structural integrity.

- X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond angles and confirming the planar 2-oxo-dihydropyridine ring .

Basic: What are the primary research applications of this compound?

- Medicinal Chemistry: Acts as a protease inhibitor scaffold due to boronic acid’s affinity for catalytic serine residues (e.g., proteasome inhibition, similar to bortezomib) .

- Glycobiology: Binds cis-diols in sugars (e.g., cell-surface carbohydrates) for sensor design or glycoprotein enrichment in microfluidic systems .

- Materials Science: Investigated for thermal stability (up to 600°C in some aryl boronic acids) and flame-retardant potential .

Advanced: How do experimental conditions affect its binding kinetics with diols/sugars?

Binding kinetics are pH-dependent and require stopped-flow fluorescence assays for real-time measurement. For example, at physiological pH, kon values for fructose (~10 Ms) exceed glucose due to faster equilibrium with 1,2-cis diols. Buffer composition (e.g., Tris vs. phosphate) also modulates selectivity by altering non-specific protein interactions .

Advanced: How can thermal stability be optimized for high-temperature applications?

Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., pyrene derivatives) exhibit superior stability. Incorporating steric hindrance (e.g., ortho-substituents) reduces boroxine formation. For instance, pyrene-1-boronic acid remains stable up to 600°C, making it suitable for flame-retardant polymers .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Use SHELXL’s twin refinement tools for handling twinned crystals. If data shows ambiguous electron density near the boronic acid group, constrained refinement (fixing B-O bond lengths to 1.36 Å) and Hirshfeld surface analysis can validate hydrogen-bonding networks .

Advanced: What experimental designs are effective for studying proteasome inhibition?

- Enzyme Assays: Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure 20S proteasome activity inhibition. IC50 values are determined via dose-response curves.

- Structural Studies: Co-crystallize the compound with the proteasome’s β5 subunit to map binding interactions. Molecular dynamics simulations predict binding free energies .

Advanced: How can aqueous solubility be enhanced for in vivo studies?

- Prodrug Strategy: Convert the boronic acid to a trifluoroborate salt or ester (e.g., pinacol ester), which hydrolyzes in physiological conditions.

- Functionalization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the pyridine ring’s 4-position without disrupting the boronic acid’s reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.